2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol
Description
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol is a pyrazole-based compound featuring a 3,4-dichlorophenyl substituent at the 5-position of the pyrazole ring and an ethanol group at the 1-position. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The ethanol moiety introduces polarity, which may improve aqueous solubility compared to more hydrophobic analogs.
Properties
Molecular Formula |
C11H10Cl2N2O |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-[5-(3,4-dichlorophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(7-10(9)13)11-3-4-14-15(11)5-6-16/h1-4,7,16H,5-6H2 |
InChI Key |
MCXFFIAKZNBLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2CCO)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethanol moiety. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran and may require catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, although this is less common.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-Phenyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Case Study : A study conducted using the National Cancer Institute's 60 cell line screening protocol revealed significant cytotoxicity against various cancer types, highlighting its mechanism of action through the induction of apoptosis and inhibition of cell proliferation .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. In experimental models, it showed promise in reducing seizure activity.
- Case Study : A series of derivatives based on pyrazole structures were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure test. The results indicated that modifications to the pyrazole ring could enhance efficacy .
Anti-inflammatory Effects
In addition to its anticancer and anticonvulsant activities, this compound has been evaluated for anti-inflammatory properties.
- Research Findings : Studies have shown that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Pesticidal Activity
The compound's structural characteristics make it a candidate for developing new agrochemicals. Its ability to interact with specific molecular targets in pests suggests possible applications as a pesticide.
- Research Insights : Investigations into similar pyrazole derivatives have shown effective pest control mechanisms, indicating that 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol may possess similar properties .
Synthesis of Functional Materials
The compound is being explored for its potential in synthesizing functional materials, particularly in creating polymers with enhanced properties.
- Case Study : Research into the incorporation of pyrazole-based compounds into polymer matrices has demonstrated improvements in thermal stability and mechanical strength .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dichlorophenyl group may enhance its binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol and related compounds:
Key Comparisons
Core Heterocycle and Substituent Effects: The pyrazole core in 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol is analogous to AM251 and rimonabant, but the ethanol group replaces the carboxamide moiety, likely reducing metabolic stability while increasing hydrophilicity . Pyrazoline derivatives (e.g., compound in ) exhibit partial saturation, introducing chirality and conformational rigidity, which may affect receptor binding compared to planar pyrazoles.
Electronic and Steric Properties :
- The 3,4-dichlorophenyl group is common in AM251 and the title compound, providing strong electron-withdrawing effects that enhance binding to hydrophobic pockets in targets like GPCRs .
- Substituents such as naphthyl (in ) or tetrazole (in ) introduce steric bulk or additional hydrogen-bonding sites, altering solubility and intermolecular interactions.
Biological Activity: AM251 and rimonabant demonstrate high affinity for cannabinoid receptors due to their lipophilic carboxamide groups, whereas the ethanol group in the title compound may shift activity toward polar targets .
Synthetic Routes :
- The title compound’s synthesis likely mirrors methods for analogous pyrazoles, such as cyclocondensation of hydrazine with α,β-unsaturated ketones, followed by functionalization of the 1-position .
- Tetrazole derivatives (e.g., ) require azide incorporation, while carboxamide derivatives (e.g., ) employ carbodiimide coupling, highlighting divergent synthetic strategies based on target functionality.
Physical and Spectroscopic Data
While explicit data for 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol is unavailable, comparative inferences can be drawn:
- Melting Points: Pyrazoline derivatives with dichlorophenyl groups exhibit high melting points (~515–516 K) due to strong intermolecular interactions , whereas ethanol-substituted pyrazoles may have lower melting points due to reduced crystallinity.
- Spectroscopy: IR and NMR spectra would show characteristic peaks for the ethanol group (O–H stretch ~3300 cm⁻¹; CH₂–OH protons at δ 3.5–4.0 ppm) and aromatic C–Cl vibrations (~600–800 cm⁻¹) .
Biological Activity
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol, a compound belonging to the pyrazole class, has garnered attention in recent research for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C11H9Cl2N3O3
Molecular Weight: 302.11 g/mol
IUPAC Name: 2-[5-(3,4-dichlorophenyl)-1H-pyrazol-1-yl]ethanol
CAS Number: 1708259-98-6
Synthesis
The synthesis of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
- Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds.
- Introduction of the 3,4-Dichlorophenyl Group: This is accomplished via nucleophilic aromatic substitution.
- Ethanol Substitution: The final step involves substituting the pyrazole ring with an ethanol moiety through nucleophilic substitution reactions.
Antimicrobial Properties
Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have reported that 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol demonstrates effective inhibition against various pathogens:
- Minimum Inhibitory Concentration (MIC): Some derivatives have MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition: The compound effectively inhibits biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
The mechanism underlying the biological activity of this compound involves several pathways:
- Nitro Group Reduction: The nitro group can be reduced to form reactive intermediates that interact with biological molecules.
- Hydrophobic Interactions: The 3,4-dichlorophenyl moiety interacts with hydrophobic pockets in proteins, potentially altering their function.
- Enhanced Solubility: The ethanol portion increases the compound's solubility and bioavailability, facilitating its interaction with target sites in biological systems.
Study on Antimicrobial Efficacy
A comprehensive study evaluated a series of pyrazole derivatives for their antimicrobial properties. Among these, 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol was highlighted for its potent activity against Gram-positive bacteria . The study provided detailed data on the efficacy of various derivatives:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | - | Bactericidal |
| 10 | - | - | Bacteriostatic |
| 13 | - | - | Bactericidal |
Cytotoxicity and Apoptosis Induction
In another study focusing on cancer cell lines, it was found that certain pyrazole derivatives could induce apoptosis in MCF-7 cells by increasing p53 expression and caspase-3 cleavage . This suggests potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
